3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a complex substituent at the sulfonamide nitrogen. The core structure consists of a benzene ring substituted with a chlorine atom at position 3, a methyl group at position 2, and a sulfonamide group at position 1. The nitrogen of the sulfonamide is bonded to a branched 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain.
The presence of the hydroxy group and methoxyphenyl moiety may enhance its ability to participate in hydrogen bonding and π-π stacking, respectively, influencing its crystallinity and stability .
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-13-16(19)5-4-6-17(13)25(22,23)20-12-18(2,21)11-14-7-9-15(24-3)10-8-14/h4-10,20-21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGKYZCECVFWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide (CAS Number: 1396676-44-0) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂ClN₁O₄S
- Molecular Weight : 383.9 g/mol
- Structure : The compound features a sulfonamide group, a hydroxy group, and a methoxyphenyl moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its anti-cancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative with structural similarities demonstrated selective cytotoxicity against melanoma cells, inducing cell cycle arrest and reducing melanin production . This suggests that the compound could potentially be developed as an alternative chemotherapeutic agent.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial effects. While specific data on the antimicrobial activity of this particular compound is limited, the general class of sulfonamides has shown efficacy against various bacterial strains. The presence of the hydroxy and methoxy groups may enhance its activity by improving solubility and interaction with microbial targets.
The mechanism through which this compound exerts its effects is not fully elucidated. However, compounds in this class typically inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacterial cell death. Additionally, anticancer activities may involve modulation of signaling pathways related to apoptosis and cell proliferation.
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on melanoma cells showed that compounds with similar structures induced a significant reduction in cell viability (IC50 values around 50 μM) and caused cell cycle arrest at the S phase . This highlights the potential for developing new therapies targeting resistant cancer types.
- Antimicrobial Assays : Although specific assays for this compound are scarce, related sulfonamides have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. Future studies should focus on isolating the specific effects of this compound against microbial strains.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally related sulfonamides and amides is presented below.
Table 1: Structural and Spectroscopic Comparison
Key Observations :
Functional Group Influence: The target compound’s hydroxy group distinguishes it from simpler sulfonamides like 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide , enabling additional hydrogen-bonding interactions. This may enhance solubility in polar solvents or influence crystal packing .
Spectroscopic Differences: IR Spectroscopy: The target compound is expected to show a broad O–H stretch (~3400 cm⁻¹) absent in non-hydroxylated analogs . The SO₂ asymmetric/symmetric stretches (1334–1160 cm⁻¹) are consistent across sulfonamides . NMR: The methoxy group in all compounds resonates near δ 3.7 ppm. The target compound’s aromatic protons (δ 6.7–7.8 ppm) align with trends in substituted benzenesulfonamides .
Crystallographic Behavior: The hydroxy and sulfonamide groups in the target compound may form C₁₁(4) hydrogen-bonding motifs, as seen in related amides like 3-chloro-N-(4-methoxyphenyl)propanamide . Such interactions stabilize crystal lattices and influence melting points or mechanical properties. In contrast, non-hydroxylated sulfonamides (e.g., ’s compound) exhibit simpler packing dominated by N–H···O and C–H···O contacts .
Synthetic and Commercial Accessibility :
- While analogs like 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide are commercially available , the target compound’s branched structure likely requires multi-step synthesis, increasing complexity and cost.
Research Implications and Gaps
- The evidence lacks explicit data on the target compound’s biological activity , solubility , or thermal stability . Further studies could explore these aspects, leveraging methodologies from crystallography (e.g., SHELX refinement ) and spectroscopy.
- Comparative crystallographic analysis using graph-set theory (as in ) would clarify how the hydroxy group modifies supramolecular assembly relative to simpler analogs.
Preparation Methods
Chlorosulfonation of Toluene Derivatives
3-Chloro-2-methylbenzenesulfonyl chloride is typically prepared via chlorosulfonation of 3-chloro-2-methyltoluene. The reaction employs chlorosulfonic acid under controlled conditions (0–5°C, 4–6 h), followed by quenching with ice water to isolate the sulfonyl chloride.
Reaction Conditions:
Alternative Route: Oxidation of Thioethers
A patent-pending method involves oxidizing 3-chloro-2-methylphenyl thioether intermediates using chlorine gas in formic acid. This method avoids hazardous chlorosulfonic acid and achieves yields >80%.
Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine
Epoxide Ring-Opening Strategy
A literature approach for analogous amines involves epoxide intermediates. For example:
- Epoxidation of methacrylic acid derivatives using hydrogen peroxide and tungstic acid catalyst.
- Ring-opening with 4-methoxyphenol in basic conditions (NaOH, isopropanol, 50°C, 12 h) to introduce the aryl group and hydroxyl functionality.
Intermediate Characterization:
Mannich Reaction Approach
Condensation of 4-methoxyacetophenone with formaldehyde and ammonium chloride in ethanol yields the β-amino ketone, which is reduced to the target amine using NaBH$$_4$$.
Optimized Parameters:
Sulfonamide Bond Formation
The coupling of 3-chloro-2-methylbenzenesulfonyl chloride and 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine is conducted in dichloromethane or ethyl acetate with triethylamine (2.0 eq) as the base. The reaction proceeds at −15°C to room temperature over 4–8 h.
Reaction Monitoring:
- TLC (ethyl acetate/hexanes 1:3): R$$_f$$ = 0.45 for product.
- Work-up: Sequential washes with 1M HCl, NaHCO$$_3$$, and brine.
Yield and Purity:
Crystallization and Characterization
Recrystallization
The crude sulfonamide is recrystallized from ethanol/water (3:1) to afford white crystalline solids.
Crystallization Data:
Spectroscopic Analysis
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): $$\delta$$ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.92 (d, J = 8.8 Hz, 2H, OCH$$3$$-ArH), 3.80 (s, 3H, OCH$$3$$), 3.12 (s, 1H, OH), 1.52 (s, 3H, CH$$3$$).
- IR (KBr): 3340 cm$$^{-1}$$ (N–H), 1160 cm$$^{-1}$$ (S=O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Epoxide ring-opening | High regioselectivity | Multi-step synthesis | 75 |
| Mannich reaction | Fewer steps | Moderate yield | 60 |
| Thioether oxidation | Scalable | Requires chlorine gas handling | 82 |
Q & A
Basic: What are the established synthetic routes for 3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions starting with sulfonylation and nucleophilic substitution. A common route includes:
Intermediate formation : Reacting 4-methoxybenzenesulfonyl chloride with a hydroxyl-containing amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .
Functionalization : Introducing the chloro and methyl groups via electrophilic substitution or alkylation, ensuring regioselectivity through temperature control (0–5°C for exothermic steps) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
